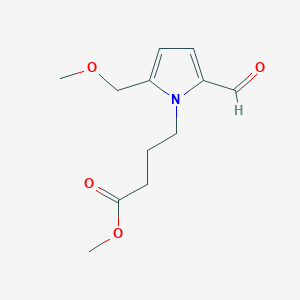![molecular formula C15H19NO3 B14223331 4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one CAS No. 830324-01-1](/img/structure/B14223331.png)
4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one is an organic compound that features a dioxolane ring, an aniline derivative, and a butenone moiety
Méthodes De Préparation
The synthesis of 4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one typically involves multiple steps, starting with the preparation of the dioxolane ring. One common method is the acetalization of aldehydes or ketalization of ketones with ethylene glycol . The aniline derivative can be synthesized through standard aromatic substitution reactions. The final step involves the coupling of the dioxolane and aniline derivatives with a butenone moiety under specific reaction conditions, such as the use of a base or acid catalyst .
Analyse Des Réactions Chimiques
4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can act as a protecting group for carbonyl compounds, while the aniline derivative can participate in hydrogen bonding and π-π interactions. The butenone moiety can undergo nucleophilic addition reactions, leading to the formation of various adducts that modulate biological activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one include:
1,3-Dioxolane: A simpler dioxolane compound used as a solvent and in polymer synthesis.
2-Ethyl-2-methyl-1,3-dioxolane: Another dioxolane derivative with similar solvent properties.
4-Methyl-1,3-dioxolan-2-one: Used as a plasticizer and solvent in various applications.
The uniqueness of this compound lies in its combination of a dioxolane ring, aniline derivative, and butenone moiety, which imparts distinct chemical reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
830324-01-1 |
|---|---|
Formule moléculaire |
C15H19NO3 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
4-[2-[(2-methyl-1,3-dioxolan-2-yl)methyl]anilino]but-3-en-2-one |
InChI |
InChI=1S/C15H19NO3/c1-12(17)7-8-16-14-6-4-3-5-13(14)11-15(2)18-9-10-19-15/h3-8,16H,9-11H2,1-2H3 |
Clé InChI |
LUFAEDRAMWSUNE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=CNC1=CC=CC=C1CC2(OCCO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine](/img/structure/B14223276.png)


![(E)-1-(4-{[6-(Ethenyloxy)hexyl]oxy}phenyl)-2-(4-ethoxyphenyl)diazene](/img/structure/B14223293.png)


![N-Phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B14223329.png)




